

Comparative Guide: Reactivity & Performance of Cresol Isomers

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Compound of Interest

Compound Name: *m*-Cresol
CAS No.: 41115-75-7
Cat. No.: B10754236

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Executive Summary: The Reactivity Hierarchy

For researchers in medicinal chemistry and synthesis, distinguishing between cresol isomers is critical due to their distinct electronic behaviors and metabolic fates.

- Most Reactive (EAS):

m-Cresol. The meta-orientation allows the directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups to reinforce each other, creating "super-activated" sites.

- Most Acidic:

m-Cresol (pK_a 10.09). It lacks the destabilizing hyperconjugative effect on the phenoxide anion present in *o*- and *p*-isomers.

- Most Sterically Hindered:

m-Cresol. Proximity of the methyl group to the hydroxyl significantly retards reaction rates at the ortho position.

- Unique Metabolic Risk:

-Cresol. It is uniquely prone to forming reactive quinone methides upon oxidation, a key consideration for toxicity in drug metabolite screening.

Electronic & Steric Landscape

The reactivity differences stem from the interplay between Resonance Effects (+M), Inductive Effects (+I), and Steric Hindrance.

The "Cooperative" vs. "Competitive" Effect

In Electrophilic Aromatic Substitution (EAS), both -OH and -CH

are ortho-para directors. However, the -OH group is the dominant activator.^[1]

- -Cresol (Cooperative): The -OH group directs to positions 2, 4, and 6. The -CH group (at position 3) directs to positions 2, 4, and 6 relative to itself (which correspond to ring positions 2, 4, and 6).
 - Result: The directing effects overlap perfectly. C2, C4, and C6 are doubly activated.
- -Cresol (Competitive): The -OH directs to C2 and C6. The -CH directs to C3 and C5.
 - Result: The activating groups activate different carbons. There is no double activation.
- -Cresol (Steric Conflict): While electronic effects overlap at C4 and C6, the C2 position is blocked by the methyl group, and the C6 position is sterically crowded by the adjacent -OH.



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Figure 1: Mechanistic visualization of directing group interactions. In **m-cresol**, the vectors of activation converge, leading to superior kinetic rates.

Physicochemical Data Comparison

The following data consolidates acidity and kinetic constants.

Property	-Cresol	-Cresol	-Cresol	Significance
Structure	2-methylphenol	3-methylphenol	4-methylphenol	
Acidity (pKa)	10.29	10.09	10.26	-Cresol is most acidic due to lack of hyperconjugative destabilization of the anion.
Bromination Rate ()	1.0 (Reference)	~33.0	~2.0	-Cresol reacts >30x faster than -cresol in aqueous bromination.
Oxidation Product	-Quinone Methide	Radical Coupling	-Quinone Methide	-QM is a potent electrophile (toxicity alert).
Melting Point	29.8 °C	11.8 °C	35.5 °C	-Cresol is solid at RT; -Cresol is liquid.

Data Sources: pKa values derived from standard aqueous dissociation constants; Bromination rates based on competitive kinetics (See Reference 1, 3).

Experimental Protocol: Regioselective Nitration

Objective: To demonstrate the superior regioselectivity and yield obtainable with modern "green" nitration methods compared to traditional sulfuric acid/nitric acid routes. Method: Cerium(IV) Ammonium Nitrate (CAN) mediated nitration.[2]

Protocol Rationale

Traditional nitration often yields tarry oxidation byproducts, especially with the highly reactive -cresol. The CAN/NaHCO solid-phase or aqueous-phase method suppresses oxidation and enhances ortho-selectivity (relative to the phenol -OH).

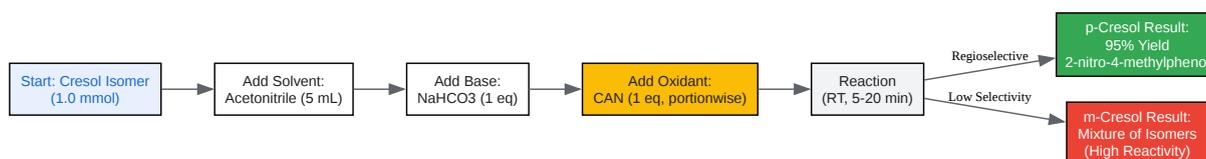
Step-by-Step Methodology

- Reagent Preparation:
 - Substrate: 1.0 mmol of Cresol isomer (o-, m-, or p-).
 - Reagent: 1.0 mmol Cerium(IV) Ammonium Nitrate (CAN).
 - Base: 1.0 mmol NaHCO₃ (solid).
 - Solvent: Acetonitrile (CH₃CN), 5 mL.
- Reaction Setup:
 - Dissolve the cresol isomer in CH₃CN in a round-bottom flask.
 - Add solid NaHCO₃ while stirring.
 - Add CAN in small portions over 5 minutes. Note: The reaction is exothermic; maintain at room temperature (20-25°C).

- Monitoring:
 - Monitor via TLC (Hexane:Ethyl Acetate 8:2).
 - -Cresol: Reaction completes in <10 mins. Major product: 2-nitro-4-methylphenol.
 - -Cresol: Reaction is instantaneous. Major products: mixture of 2-nitro-3-methylphenol and 4-nitro-3-methylphenol.
 - -Cresol: Reaction completes in ~15-20 mins. Major product: 2-nitro-6-methylphenol.
- Workup:
 - Pour mixture into 20 mL ice-water.
 - Extract with Ethyl Acetate (3 x 10 mL).
 - Dry organic layer over anhydrous Na

SO

and concentrate.



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Figure 2: Workflow for CAN-mediated nitration. Note the high yield and selectivity for p-cresol compared to the isomer mixture often obtained from **m-cresol**.

Metabolic & Toxicological Implications

In drug development, the position of the methyl group dictates the metabolic pathway and potential toxicity.

- -Cresol (High Risk):
 - Mechanism:[2][3][4][5][6] Oxidation by CYP450 enzymes leads to the formation of a Quinone Methide intermediate.
 - Consequence: This electrophile can form covalent adducts with proteins (via cysteine residues) or DNA, leading to hepatotoxicity.
- -Cresol (Lower Risk):
 - Mechanism:[2][3][4][5][6] The meta arrangement prevents the formation of a conjugated quinone methide structure. Oxidation typically results in ring hydroxylation or radical coupling, which are generally less reactive toward biological nucleophiles.

References

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 - Source: Prutor.
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